molecular formula C9H12ClF3N2O B13465537 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride

4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride

Cat. No.: B13465537
M. Wt: 256.65 g/mol
InChI Key: STQDHQMFBSMBQE-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride typically involves multiple steps. One common method includes the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole or piperidine rings.

    Substitution: Halogenation or other substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, affecting their activity. The oxazole and piperidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)piperidine: Similar structure but lacks the oxazole ring.

    3-(Trifluoromethyl)-1,2-oxazole: Contains the oxazole ring with a trifluoromethyl group but lacks the piperidine ring.

Uniqueness

4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is unique due to the combination of the trifluoromethyl group, oxazole ring, and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity, particularly focusing on its anticancer effects and receptor interactions.

Chemical Structure and Properties

The compound's structure includes a piperidine ring substituted with a trifluoromethyl oxazole moiety, contributing to its unique pharmacodynamic profile. The molecular formula is C10_{10}H10_{10}ClF3_3N2_2O, with a molecular weight of approximately 268.65 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethyl oxazole intermediates. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For example, the compound exhibited an IC50_{50} value of 15.63 µM against MCF-7 breast cancer cells, comparable to Tamoxifen (IC50_{50} = 10.38 µM) .
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and increased p53 expression levels . This suggests that it may function as a modulator of apoptotic signaling pathways.
  • Comparative Studies : When tested alongside other known anticancer agents, such as doxorubicin and SAHA (suberoylanilide hydroxamic acid), this compound showed promising results, indicating potential for further development as an anticancer agent .

Receptor Interaction

The compound has also been studied for its interaction with various receptors:

  • TRPV1 Modulation : It was identified as a selective antagonist for the TRPV1 receptor, which is implicated in pain signaling pathways. This receptor modulation could provide therapeutic benefits in pain management .
  • Other Receptors : Preliminary studies suggest that it may interact with additional targets related to inflammation and neuroprotection, although detailed mechanisms remain to be elucidated.

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50_{50} (µM) Mechanism
Anticancer ActivityMCF-7 Breast Cancer15.63Apoptosis induction
Anticancer ActivityU-937 Monocytic LeukemiaTBDTBD
TRPV1 AntagonismRecombinant Human TRPV1 ReceptorHigh AffinityPain modulation

Case Studies

A notable study highlighted the efficacy of this compound in animal models of cancer. In vivo testing showed significant tumor reduction in xenograft models when treated with this compound compared to controls, reinforcing its potential as a therapeutic agent .

Properties

Molecular Formula

C9H12ClF3N2O

Molecular Weight

256.65 g/mol

IUPAC Name

5-piperidin-4-yl-3-(trifluoromethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)8-5-7(15-14-8)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H

InChI Key

STQDHQMFBSMBQE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NO2)C(F)(F)F.Cl

Origin of Product

United States

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